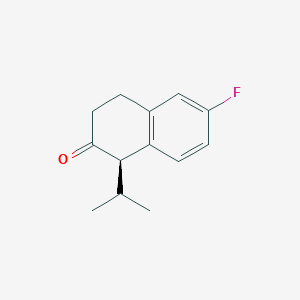
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral compound with a unique structure that includes a fluorine atom, an isopropyl group, and a dihydronaphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoronaphthalene and isopropyl bromide.
Grignard Reaction: The isopropyl group is introduced via a Grignard reaction, where isopropyl magnesium bromide reacts with 6-fluoronaphthalene.
Cyclization: The resulting intermediate undergoes cyclization to form the dihydronaphthalenone core.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: The non-chiral version of the compound.
6-Fluoro-1-methyl-3,4-dihydronaphthalen-2(1H)-one: A similar compound with a methyl group instead of an isopropyl group.
6-Fluoro-1-ethyl-3,4-dihydronaphthalen-2(1H)-one: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness: ®-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its chiral nature and the presence of both a fluorine atom and an isopropyl group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
(1R)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWMPOIXJTKLT-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CCC2=C1C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)CCC2=C1C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

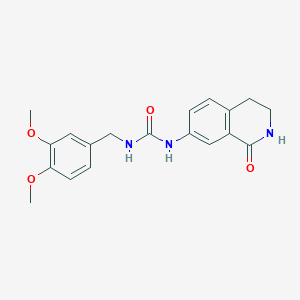

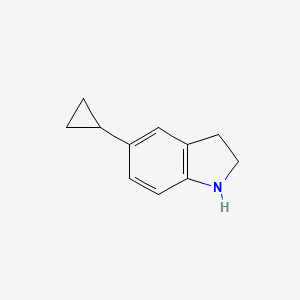

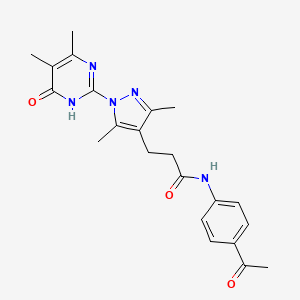

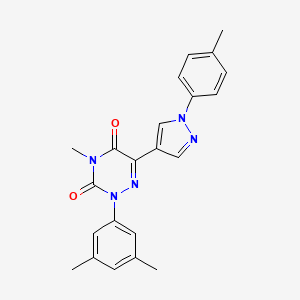
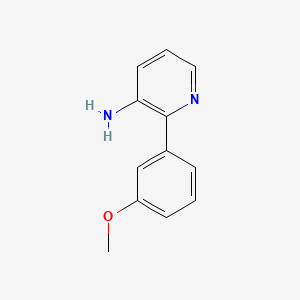

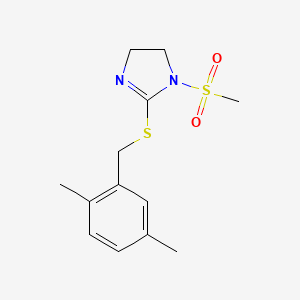
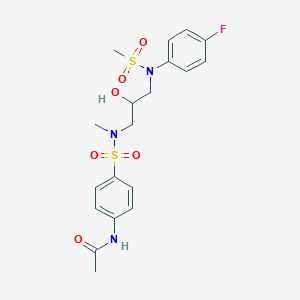
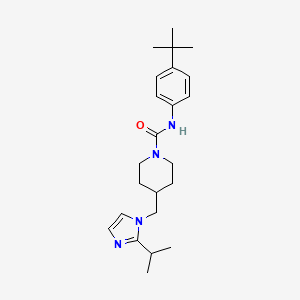
![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)
